molecular formula C24H14O8S2 B14559429 Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate CAS No. 61670-16-4

Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate

Cat. No.: B14559429
CAS No.: 61670-16-4
M. Wt: 494.5 g/mol
InChI Key: BBBLGQBFKYHVGS-UHFFFAOYSA-N
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Description

Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes two benzothiophene units attached to a benzene-1,3-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate typically involves the reaction of benzothiophene derivatives with benzene-1,3-dicarboxylic acid. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate benzothiophene derivatives followed by their coupling with benzene-1,3-dicarboxylic acid. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives.

Scientific Research Applications

Chemistry: In chemistry, Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The benzothiophene units can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two benzothiophene units, which confer distinct chemical and biological properties

Properties

CAS No.

61670-16-4

Molecular Formula

C24H14O8S2

Molecular Weight

494.5 g/mol

IUPAC Name

bis(1,1-dioxo-1-benzothiophen-3-yl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H14O8S2/c25-23(31-19-13-33(27,28)21-10-3-1-8-17(19)21)15-6-5-7-16(12-15)24(26)32-20-14-34(29,30)22-11-4-2-9-18(20)22/h1-14H

InChI Key

BBBLGQBFKYHVGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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